
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that is used in scientific research to study the effects of certain receptors in the brain. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness.
Mécanisme D'action
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is primarily expressed in the hypothalamus. By blocking the activation of this receptor, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can modulate the activity of orexin neurons, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects in animal models. For example, studies have demonstrated that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can reduce the activity of orexin neurons and decrease the release of orexin in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of sleep and mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its high selectivity for the orexin-1 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to be well-tolerated in animal models, with few adverse effects reported.
The limitations of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its relatively short half-life, which requires frequent dosing to maintain its effects. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide. One area of interest is the potential use of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide as a therapeutic agent for sleep disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide on neurotransmitter systems in the brain. Finally, the development of new analogs of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide with improved pharmacokinetic properties and selectivity for the orexin-1 receptor may lead to the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 4-bromoaniline with 2-methylmorpholine to form an intermediate compound, which is then reacted with chloroformic acid to produce the final product. This method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been used in scientific research to study the effects of the orexin-1 receptor in various physiological and pathological conditions. For example, studies have shown that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been investigated as a potential treatment for addiction, as the orexin system has been implicated in drug-seeking behavior.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIAQYSMXNNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
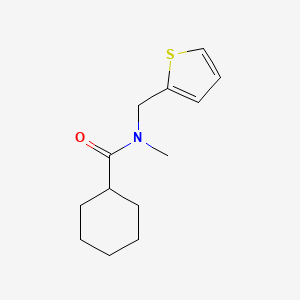
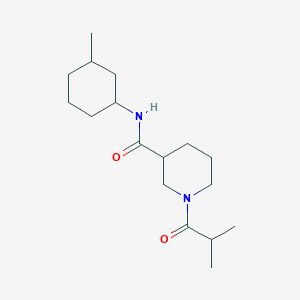



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
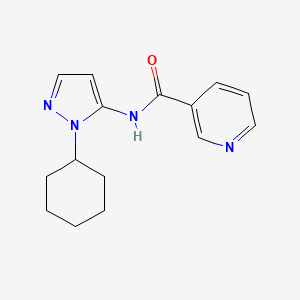
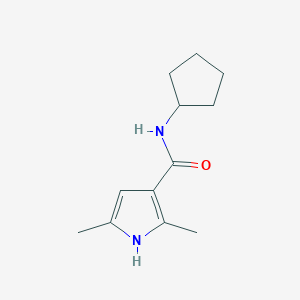
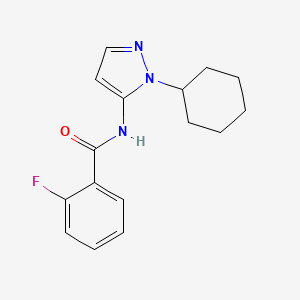

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)
![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
